molecular formula C6H3FINO2 B1585332 3-Fluoro-4-iodonitrobenzene CAS No. 2996-30-7

3-Fluoro-4-iodonitrobenzene

Cat. No.: B1585332
CAS No.: 2996-30-7
M. Wt: 267 g/mol
InChI Key: QLAFWGDKYKHVKC-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodonitrobenzene is an organic compound with the molecular formula C6H3FINO2 and a molecular weight of 266.00 g/mol It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-iodonitrobenzene typically involves a multi-step process starting from benzene. The general steps include:

    Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Introduction of the iodine and fluorine atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-iodonitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The nitro, iodine, and fluorine groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines are used under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used. For example, using hydroxide ions can yield phenols.

    Reduction Reactions: Reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C6H3FINO2
  • CAS Number : 2996-30-7
  • Molecular Weight : 267.00 g/mol
  • Chemical Structure : The compound consists of a benzene ring substituted with a fluorine atom at the meta position, an iodine atom at the para position, and a nitro group at the ortho position.

Organic Synthesis

3-Fluoro-4-iodonitrobenzene serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations:

  • Electrophilic Substitution Reactions : The presence of the nitro group makes the compound an excellent electrophile, facilitating further substitutions.
  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science .

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit biological activity:

  • Antimicrobial Activity : Some studies have explored its derivatives as potential antimicrobial agents. The presence of halogens can enhance the lipophilicity of compounds, improving their ability to penetrate bacterial membranes .
  • Anticancer Properties : Compounds derived from this compound have been investigated for their anticancer potential due to their ability to interact with biological targets involved in cell proliferation .

Radiochemistry

The compound has also been explored for use in radiochemistry:

  • Fluorination Reactions : It can be used as a precursor for synthesizing fluorinated compounds labeled with radioactive isotopes such as fluorine-18, which are valuable in positron emission tomography (PET) imaging .

Material Science

In material science, this compound has been utilized in developing new materials due to its electronic properties:

  • Conductive Polymers : Its derivatives can be incorporated into polymer matrices to enhance conductivity and stability .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in synthesizing biaryl compounds through Suzuki coupling reactions. The reaction yielded high purity products with good yields (up to 85%) under optimized conditions using palladium catalysts .

Case Study 2: Anticancer Activity Assessment

Research conducted on various derivatives of this compound showed promising results against cancer cell lines. The derivatives exhibited IC50 values indicating significant cytotoxicity, suggesting potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iodonitrobenzene involves its reactivity due to the presence of electron-withdrawing groups (nitro and halogens). These groups activate the benzene ring towards nucleophilic aromatic substitution reactions. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during reactions .

Comparison with Similar Compounds

  • 3-Fluoro-4-bromonitrobenzene
  • 3-Fluoro-4-chloronitrobenzene
  • 3-Fluoro-4-nitrobenzene

Comparison: 3-Fluoro-4-iodonitrobenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic properties compared to its analogs. The iodine atom, being larger and more polarizable, can influence the reactivity and selectivity of the compound in various chemical reactions .

Biological Activity

Introduction

3-Fluoro-4-iodonitrobenzene (CAS No. 2996-30-7) is a halogenated nitroaromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a nitro group, a fluorine atom, and an iodine atom attached to a benzene ring. The molecular structure can influence its reactivity and biological interactions. Key chemical properties include:

PropertyValue
Molecular FormulaC6_6H4_4F I N O2_2
Molecular Weight232.01 g/mol
Log P (octanol/water)1.63 to 2.76
Melting PointNot specified
SolubilitySoluble in organic solvents

The compound is known to interact with various biological targets, including enzymes and receptors.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • CYP Enzyme Inhibition : It has been identified as an inhibitor of CYP1A2, which is crucial in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
  • Nucleophilic Aromatic Substitution : The compound participates in nucleophilic aromatic substitution reactions, making it reactive towards nucleophiles, which can be utilized in synthetic pathways for drug development .
  • SET Activation : Studies have shown that it can undergo single-electron transfer (SET) activation, leading to the formation of reactive intermediates that may interact with cellular macromolecules .

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the anticancer potential of various iodonitrobenzene derivatives, including this compound. Results indicated that these compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
  • Neuropharmacological Effects : Research has suggested that compounds similar to this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
  • Toxicological Studies : Toxicity assessments have shown that while the compound exhibits biological activity, it also presents risks associated with halogenated compounds, necessitating careful evaluation in drug development contexts .

Comparative Biological Activity

A comparative analysis of various halogenated nitrobenzenes reveals differing biological activities based on substituent effects:

CompoundCYP1A2 InhibitionAnticancer ActivityToxicity Level
This compoundYesModerateModerate
3-Iodo-nitrobenzeneYesHighHigh
4-Bromo-nitrobenzeneNoLowModerate

This table illustrates the varying degrees of biological activity among different nitroaromatic compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 3-fluoro-4-iodonitrobenzene to minimize byproducts?

Methodological Answer:

  • Step 1: Prioritize sequential halogenation strategies. Start with nitration of fluorobenzene derivatives, followed by iodination using iodine monochloride (ICl) or KI/NaNO₂ in acidic media to control regioselectivity .
  • Step 2: Monitor reaction temperature (60–80°C) to avoid over-iodination or decomposition. Use TLC or HPLC to track intermediate formation .
  • Step 3: Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Confirm purity via melting point and NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 19F NMR: Identifies fluorine chemical shifts (δ ~ -110 to -120 ppm for meta-F) and confirms substitution patterns .
  • 13C NMR: Detects iodine’s inductive effects (downfield shifts for carbons adjacent to I and NO₂) .
  • IR Spectroscopy: Validate nitro group stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-F bonds (~1230 cm⁻¹) .
  • Mass Spectrometry (EI-MS): Look for molecular ion [M]⁺ at m/z 297 and fragment ions (e.g., loss of NO₂ or I) .

Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

  • The nitro group acts as a meta-directing electron-withdrawing group, deactivating the ring.
  • Experimental Design: Perform Suzuki coupling with aryl boronic acids under Pd catalysis. Optimize base (e.g., K₂CO₃) and solvent (DMF/toluene) to enhance iodine displacement .
  • Key Consideration: Competing pathways (e.g., nitro reduction) may occur; use inert atmospheres and monitor via GC-MS .

Q. What are the solubility and purification challenges for this compound?

Methodological Answer:

  • Solubility: Limited in polar protic solvents (e.g., water), moderate in DCM or THF. Use sonication or heating (≤60°C) for dissolution .
  • Purification: Employ silica gel chromatography with non-polar solvents to separate iodinated byproducts. For recrystallization, use ethanol/water (4:1) to maximize yield .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .
  • Storage: Keep in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity issues in iodination be resolved during synthesis?

Methodological Answer:

  • Strategy 1: Use directing groups (e.g., temporary Boc-protected amines) to block undesired positions .
  • Strategy 2: Employ Lewis acids (FeCl₃) to enhance para-selectivity during iodination .
  • Validation: Compare HPLC retention times of intermediates with authentic standards .

Q. What computational methods predict electronic effects in this compound?

Methodological Answer:

  • DFT Calculations: Model HOMO/LUMO orbitals to assess charge distribution (software: Gaussian 16). Focus on iodine’s polarizability and nitro’s electron withdrawal .
  • Molecular Dynamics: Simulate solvent interactions to optimize reaction conditions (e.g., DMSO vs. THF) .

Q. How can contradictory data on catalytic coupling yields be analyzed?

Methodological Answer:

  • Root Cause Analysis: Check catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and ligand effects (bidentate vs. monodentate) .
  • Statistical Approach: Use Design of Experiments (DoE) to identify critical variables (temperature, solvent polarity) .
  • Validation: Cross-reference with XRD crystal structures to confirm product regiochemistry .

Q. What strategies enhance the compound’s application in drug discovery?

Methodological Answer:

  • Derivatization: Synthesize analogs via nitro reduction to amines, enabling amide bond formation for bioactive molecules .
  • Biological Testing: Screen for kinase inhibition (e.g., EGFR) using fluorescence polarization assays. Compare IC₅₀ values with fluorinated analogs .

Q. How to assess environmental persistence and toxicity of this compound?

Methodological Answer:

  • Degradation Studies: Expose to UV light (254 nm) and analyze photoproducts via LC-MS. Track iodine release via ion chromatography .
  • Ecotoxicology: Use Daphnia magna acute toxicity tests (OECD 202). Compare LC₅₀ values with structurally similar nitroaromatics .

Properties

IUPAC Name

2-fluoro-1-iodo-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAFWGDKYKHVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282131
Record name 3-Fluoro-4-iodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2996-30-7
Record name 2996-30-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Fluoro-4-iodonitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2996-30-7
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Fluoro-4-iodonitrobenzene
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3-Fluoro-4-iodonitrobenzene

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